molecular formula Unknown B1150126 MSC2363318A (M2698)

MSC2363318A (M2698)

カタログ番号 B1150126
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types;  targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.

科学的研究の応用

  • Pharmacogenomic Decision Support : The development of pharmacogenomic decision support systems like the Medicine Safety Code (MSC) service, which uses genetic profiles to predict the most suitable drugs and dosages for patients, highlights the increasing importance of personalized medicine. This approach aims to ensure appropriate medical treatment and manage undesired side effects effectively (Miñarro-Giménez et al., 2014).

  • Therapeutic Efficacy in Cancer : Research on MSC2363318A shows its potential in treating ovarian and uterine malignancies. It acts as an inhibitor of AKT1, AKT3, and P70S6K, crucial elements in the PI3K/AKT/P70S6K pathway, which plays a significant role in tumor growth. The study found that MSC2363318A reduced tumor growth and metastases in multiple murine models of ovarian and uterine cancer (Previs et al., 2017).

  • Aurora Kinase Inhibitor MSC1992371A : Although this study focuses on a different compound (MSC1992371A), it's relevant for understanding the broader context of MSC2363318A's applications. MSC1992371A is an aurora kinase inhibitor with potential antitumor activity, and the study explores its combination with gemcitabine in patients with solid tumors (Raymond et al., 2014).

  • Antimuscarinic Agents in Urinary Bladder : This study, while not directly related to MSC2363318A, provides insight into the research on antimuscarinic agents for treating urge incontinence. It underscores the importance of selectivity for the bladder to avoid side effects (Yamanishi et al., 2001).

  • Mesenchymal Stem Cell-Derived Exosomes : MSC-derived exosomes show promising therapeutic potential for inflammatory diseases due to their anti-inflammatory and immunomodulatory properties. This research could inform applications of MSC2363318A in conditions where modulation of immune responses is crucial (Arabpour et al., 2021).

  • Phase I Study of MSC2363318A : A study directly related to MSC2363318A investigated its use as a p70S6K/AKT dual inhibitor in patients with advanced cancer. The study provided insights into its safety, tolerability, and potential efficacy, offering a foundation for future clinical development (Tsimberidou et al., 2021).

特性

分子式

Unknown

分子量

0

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。